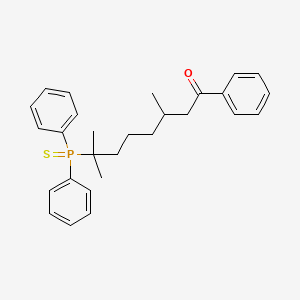
7-(Diphenylphosphorothioyl)-3,7-dimethyl-1-phenyloctan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone is a complex organic compound that features a unique combination of phenyl, dimethyl, and diphenylphosphinothioyl groups attached to an octanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Octanone Backbone: Starting with a suitable octanone precursor, such as 3,7-dimethyl-1-octanone, the phenyl group can be introduced via Friedel-Crafts acylation.
Introduction of the Diphenylphosphinothioyl Group: The diphenylphosphinothioyl group can be introduced through a reaction with diphenylphosphinothioyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-Phenyl-3,7-dimethyl-1-octanone: Lacks the diphenylphosphinothioyl group, which may result in different chemical properties and reactivity.
3,7-Dimethyl-7-(diphenylphosphinothioyl)-1-octanone: Lacks the phenyl group, potentially affecting its interactions and applications.
Uniqueness
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone is unique due to the presence of both phenyl and diphenylphosphinothioyl groups, which can impart distinct chemical and physical properties. This combination of functional groups may enhance its reactivity and broaden its range of applications compared to similar compounds.
特性
CAS番号 |
828282-66-2 |
|---|---|
分子式 |
C28H33OPS |
分子量 |
448.6 g/mol |
IUPAC名 |
7-diphenylphosphinothioyl-3,7-dimethyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C28H33OPS/c1-23(22-27(29)24-15-7-4-8-16-24)14-13-21-28(2,3)30(31,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-12,15-20,23H,13-14,21-22H2,1-3H3 |
InChIキー |
JTXXVFDRLXCBON-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



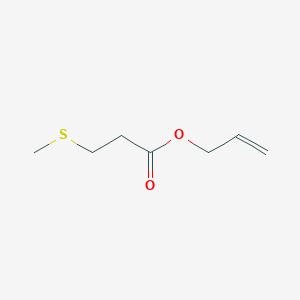


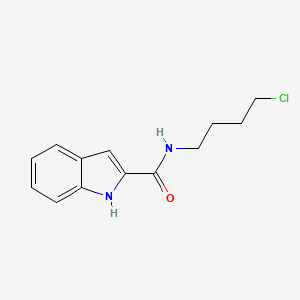
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
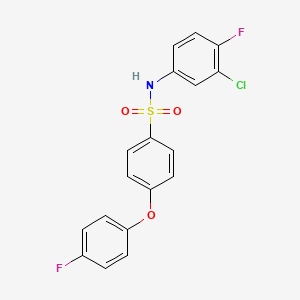
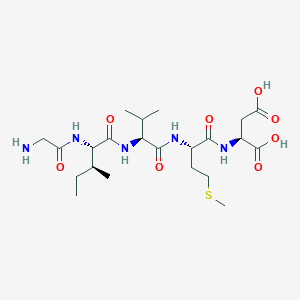

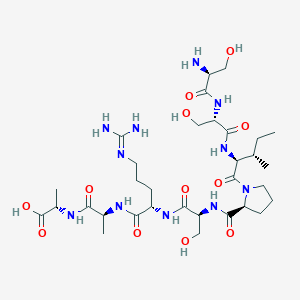


![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
